(E)-2-((E)-(4-methoxybenzylidene)hydrazono)-4-(4-methoxyphenyl)-2,3-dihydrothiazole hydrobromide
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Overview
Description
(E)-2-((E)-(4-methoxybenzylidene)hydrazono)-4-(4-methoxyphenyl)-2,3-dihydrothiazole hydrobromide is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with methoxybenzylidene and methoxyphenyl groups. The hydrobromide salt form enhances its solubility and stability, making it suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-((E)-(4-methoxybenzylidene)hydrazono)-4-(4-methoxyphenyl)-2,3-dihydrothiazole hydrobromide typically involves the following steps:
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Formation of the Thiazole Ring: : The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions.
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Introduction of the Hydrazono Group: : The hydrazono group is introduced by reacting the thiazole derivative with hydrazine hydrate. This reaction is typically performed in ethanol at elevated temperatures to ensure complete conversion.
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Condensation with 4-Methoxybenzaldehyde: : The final step involves the condensation of the hydrazono-thiazole intermediate with 4-methoxybenzaldehyde. This reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions to form the desired product.
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Formation of the Hydrobromide Salt: : The free base of the compound is converted to its hydrobromide salt by treatment with hydrobromic acid in an appropriate solvent, such as ethanol or water.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
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Reduction: : Reduction reactions can target the hydrazono group, converting it to a hydrazine derivative.
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Substitution: : Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-((E)-(4-methoxybenzylidene)hydrazono)-4-(4-methoxyphenyl)-2,3-dihydrothiazole hydrobromide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have explored its interactions with various biological targets, including enzymes and receptors, to understand its potential therapeutic applications.
Medicine
In medicine, preliminary research suggests that this compound may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, and anticancer properties. Further studies are required to fully elucidate its therapeutic potential and safety profile.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, polymers, and electronic materials.
Mechanism of Action
The mechanism of action of (E)-2-((E)-(4-methoxybenzylidene)hydrazono)-4-(4-methoxyphenyl)-2,3-dihydrothiazole hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways and targets depend on the specific biological context and require detailed biochemical studies to fully understand.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-((E)-(4-hydroxybenzylidene)hydrazono)-4-(4-hydroxyphenyl)-2,3-dihydrothiazole hydrobromide
- (E)-2-((E)-(4-chlorobenzylidene)hydrazono)-4-(4-chlorophenyl)-2,3-dihydrothiazole hydrobromide
- (E)-2-((E)-(4-nitrobenzylidene)hydrazono)-4-(4-nitrophenyl)-2,3-dihydrothiazole hydrobromide
Uniqueness
Compared to its analogs, (E)-2-((E)-(4-methoxybenzylidene)hydrazono)-4-(4-methoxyphenyl)-2,3-dihydrothiazole hydrobromide is unique due to the presence of methoxy groups, which can influence its electronic properties and reactivity. These methoxy groups can enhance the compound’s solubility and potentially its bioavailability, making it a more attractive candidate for certain applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-(4-methoxyphenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]-1,3-thiazol-2-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S.BrH/c1-22-15-7-3-13(4-8-15)11-19-21-18-20-17(12-24-18)14-5-9-16(23-2)10-6-14;/h3-12H,1-2H3,(H,20,21);1H/b19-11+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQFZLHTXHJYNI-YLFUTEQJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC=C(C=C3)OC.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC=C(C=C3)OC.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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